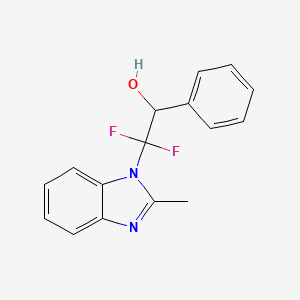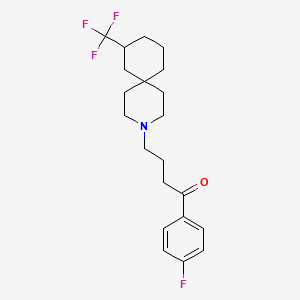
2-bromo-4,6-dimethoxyBenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4,6-dimethoxybenzenamine is an organic compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol. It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with bromine and methoxy groups, respectively. This compound is used as a building block in various chemical syntheses and has applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-dimethoxybenzenamine typically involves the bromination of 4,6-dimethoxyaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Bromo-4,6-dimethoxybenzenamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines or ethers.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
2-Bromo-4,6-dimethoxybenzenamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It serves as a precursor for the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2-bromo-4,6-dimethoxybenzenamine involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and methoxy groups on the benzene ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit certain kinases involved in inflammatory responses, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an amine group.
3,4-Dimethoxybenzenamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-methylpyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-4,6-dimethoxybenzenamine is unique due to the presence of both bromine and methoxy groups on the benzene ring, which confer specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
特性
CAS番号 |
197803-53-5 |
|---|---|
分子式 |
C8H10BrNO2 |
分子量 |
232.07 g/mol |
IUPAC名 |
2-bromo-4,6-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,10H2,1-2H3 |
InChIキー |
HDXNPIRMUMFLIC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)Br)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6R,7R)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane](/img/structure/B15291924.png)





![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)


![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)




